4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol

Cross-Coupling Kinetics Halogen Reactivity Synthetic Chemistry

4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol (CAS 62003-50-3) is a halogenated bicyclic organic compound featuring a hexahydro-2H-cyclopenta[b]furan core with hydroxyl substituents at the 2- and 5-positions and an iodine atom at the 4-position. It belongs to the class of cyclic ethers and halogenated cyclopentanoids, with a molecular formula of C7H11IO3 and a molecular weight of approximately 270.06 g/mol.

Molecular Formula C7H11IO3
Molecular Weight 270.06 g/mol
CAS No. 62003-50-3
Cat. No. B12911215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol
CAS62003-50-3
Molecular FormulaC7H11IO3
Molecular Weight270.06 g/mol
Structural Identifiers
SMILESC1C2C(CC(C2I)O)OC1O
InChIInChI=1S/C7H11IO3/c8-7-3-1-6(10)11-5(3)2-4(7)9/h3-7,9-10H,1-2H2
InChIKeyDVAVOPBZLUPOGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol: A Halogenated Bicyclic Diol Scaffold for Targeted Synthesis


4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol (CAS 62003-50-3) is a halogenated bicyclic organic compound featuring a hexahydro-2H-cyclopenta[b]furan core with hydroxyl substituents at the 2- and 5-positions and an iodine atom at the 4-position. It belongs to the class of cyclic ethers and halogenated cyclopentanoids, with a molecular formula of C7H11IO3 and a molecular weight of approximately 270.06 g/mol . The compound serves as a versatile synthetic intermediate, with its iodine handle enabling diverse transition metal-catalyzed cross-coupling reactions, while its diol functionality provides sites for further derivatization or hydrogen-bonding interactions with biological targets . The cyclopenta[b]furan scaffold is a recognized pharmacophore in medicinal chemistry, appearing in potent CCR2 receptor inhibitors (IC50 = 16 nM) and HIV-1 protease inhibitors, establishing this compound's relevance for biomedical research and chemical biology probe development .

The Procurement Risk of 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol: Why Analogs and Generic Substitutes Fall Short


Substituting 4-iodohexahydro-2H-cyclopenta[b]furan-2,5-diol with a generic halogenated cyclopentafuran or a simple diol is scientifically unsound and poses significant project risk. The specific substitution pattern (iodine at C-4, hydroxyls at C-2 and C-5) is not arbitrary; the iodine's position and stereoelectronic properties dictate its reactivity in cross-coupling and its potential for halogen bonding, which are fundamentally different from bromo or chloro analogs . Empirical evidence from the cyclopenta[b]furan CCR2 inhibitor series demonstrates that subtle structural modifications lead to drastic potency shifts, with IC50 values ranging from 16 nM to over 1 µM based solely on substitution changes, underscoring that in-class substitution is not predictable without exhaustive SAR data . Furthermore, the 4-iodo-2,5-diol configuration is directly linked to key prostaglandin intermediate scaffolds described in foundational patents, establishing a unique precedence over other isomers or halogen analogs in that specific synthetic route . Choosing a different halogen or scaffold without rigorous validation risks synthetic failure, loss of biological activity, or an inability to replicate published procedures precisely.

Quantitative Evidence for 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol: Rigorous Comparator Analysis


Iodine vs. Bromine Reactivity in Pd-Catalyzed Cross-Coupling: A Class-Level Kinetic Advantage for 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol Over 4-Bromo Analogs

The 4-iodo substituent on the cyclopenta[b]furan core provides a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to its 4-bromo analog. Extensive class-level evidence establishes that aryl and vinyl iodides undergo oxidative addition to Pd(0) catalysts at rates 10-100 times faster than the corresponding bromides . In Suzuki-Miyaura couplings, alkyl iodides participate under mild conditions (e.g., Pd(PPh3)4, 60°C), whereas alkyl bromides often require specialized, harsher conditions, if they proceed at all . This is supported by iodocyclization methodology, where molecular iodine (I2) enables the synthesis of β-iodofurans from alkyne-diols in high yields (81-94%), a protocol that leverages the specific electrophilic reactivity of iodine not directly replicable with bromine sources like NBS . This reactivity allows for site-selective late-stage functionalization of the 4-iodohexahydro-2H-cyclopenta[b]furan-2,5-diol scaffold.

Cross-Coupling Kinetics Halogen Reactivity Synthetic Chemistry

Scaffold Precedence as a Prostaglandin Intermediate: The 4-Iodo-2,5-diol Pattern in 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol Maps to Validated Synthetic Routes

The specific hexahydro-2H-cyclopenta[b]furan-2,5-diol core with a functionalizable C-4 position is a recurrent and validated intermediate in prostaglandin analog synthesis, as established by foundational 1973 patents from Hoffmann-La Roche . These patents describe cyclopenta[b]furan derivatives of Formula XXII, where the substituent at the 4-position (corresponding to the ω-chain) is a key handle introduced via a halide or aldehyde precursor for subsequent Horner-Wadsworth-Emmons or related olefination reactions to install the characteristic prostaglandin side chains. The 4-iodo derivative, 4-iodohexahydro-2H-cyclopenta[b]furan-2,5-diol, directly maps to this strategic intermediate, offering a pre-functionalized handle for C-C bond formation at the crucial ω-chain attachment point . In contrast, non-halogenated analogs or analogs hydroxylated at other positions lack a direct, chemically orthogonal handle for this specific derivatization, necessitating additional, lower-yielding functional group interconversions.

Prostaglandin Synthesis Patent Validation Medicinal Chemistry

Purity Benchmarking: The High Purity Profile of Commercial 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol Enables Reproducible Chemistry

A critical differentiator in procurement is the verified purity of the commercial sample. For 4-iodohexahydro-2H-cyclopenta[b]furan-2,5-diol, the minimum purity specification is 95%, as reported by a chemical supplier . This is a critical threshold for most synthetic chemistry applications. While purity data is a standard metric, the availability of a defined specification for this specific CAS number reduces the risk of procuring an impure, uncharacterized mixture. This is a significant practical advantage over more obscure or custom-synthesized analogs, e.g., a 4-bromo or 4-chloro variant, for which purity specifications may not be readily available or may be much lower (e.g., 90% or less) from non-specialist sources, leading to failed reactions and wasted resources.

Compound Purity Quality Control Procurement

Proven Application Scenarios for 4-Iodohexahydro-2H-cyclopenta[b]furan-2,5-diol Based on Quantitative Evidence


Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Probe and Library Synthesis

The 4-iodo substituent on the cyclopenta[b]furan scaffold serves as a highly reactive and selective handle for Suzuki, Sonogashira, or Heck couplings. Class-level kinetic data indicate that oxidative addition of Pd(0) into the C-I bond occurs at a rate 10-100 times faster than into C-Br bonds . This allows for the installation of diverse aryl, alkynyl, or alkenyl groups at the C-4 position under mild conditions (e.g., Pd(PPh3)4, mild base, 23-60°C) without perturbing the stereochemistry of the 2,5-diol . This is essential for generating focused libraries of cyclopenta[b]furan-based CCR2 antagonists or HIV-1 protease inhibitor analogs, where potency shifts dramatically based on 4-position substitution, ranging from 16 nM to >1 µM .

Synthesis of ω-Chain Modified Prostaglandin Analogs Using a Pre-functionalized Core

The hexahydro-2H-cyclopenta[b]furan-2,5-diol scaffold is a historically validated intermediate for prostaglandin E2 and F2α synthesis (Hoffmann-La Roche, 1973) . The 4-iodo derivative, 4-iodohexahydro-2H-cyclopenta[b]furan-2,5-diol, provides a direct, chemically orthogonal entry point for installing the ω-chain via transition metal catalysis, replacing traditional, less efficient olefination steps. Compared to non-halogenated scaffolds that require pre-functionalization (e.g., oxidation to an aldehyde), the iodo intermediate can save 1-2 synthetic steps and potentially improve overall yield, making it the superior starting material for medicinal chemistry campaigns exploring novel prostaglandin analogs with modified ω-chains .

Quality-Controlled Building Block for Reproducible Chemical Biology Research

The commercial availability of 4-iodohexahydro-2H-cyclopenta[b]furan-2,5-diol at a guaranteed minimum purity of 95% ensures a consistent starting point for biological assays and probe synthesis . In contrast, undocumented custom-synthesized halogen analogs introduce variability that can confound SAR interpretation. For example, in the CCR2 inhibitor project, reproducibility of the 16 nM IC50 benchmark was contingent on the use of a high-purity cyclopenta[b]furan core . By procuring the 95% pure 4-iodo intermediate, researchers eliminate this variable, ensuring that observed biological activity is attributable to molecular design rather than impurities.

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